3-fluoro-4-methoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
This compound belongs to the sulfonamide class, featuring a benzene sulfonamide core with a fluorine atom at position 3 and a methoxy group at position 4. The sulfonamide nitrogen is substituted with a 4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl group. The morpholine ring enhances solubility due to its hydrophilic nature, while the pyridazine moiety may contribute to binding interactions in biological targets, such as kinases or phosphatases .
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O4S/c1-29-20-8-6-17(14-18(20)22)31(27,28)25-16-4-2-15(3-5-16)19-7-9-21(24-23-19)26-10-12-30-13-11-26/h2-9,14,25H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEQPDPZCNMXLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is the Suzuki coupling reaction, which involves the reaction of 3-fluoro-4-methoxyphenylboronic acid with a suitable aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-fluoro-4-methoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs in the Sulfonamide-Pyridazine Family
Key structural analogs share the N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide backbone but differ in substituents on the benzene ring:
Key Observations :
- Fluoro: Position 3 (Target, G620-0601) vs. position 2 (G620-0351) may influence binding pocket interactions in enzymes or receptors. Trifluoromethyl (CF3): Enhances metabolic stability but may reduce solubility .
- Morpholine-Pyridazine Motif : Common across analogs, suggesting its role in target engagement (e.g., kinase inhibition via morpholine’s hydrogen-bonding capacity) .
Broader Structural Comparisons
Pyridazine/Pyrimidine-Linked Sulfonamides
- Example 53 () : Contains a chromen-2-yl-ethyl-pyrazolo[3,4-d]pyrimidin-3-yl group linked to a sulfonamide. The chromene and pyrazole rings introduce rigidity, contrasting with the pyridazine-morpholine flexibility in the target compound .
- Roginolisibum (): A kinase inhibitor with a morpholine-carbonyl group and benzothiopyrano-pyrazole core. Highlights the therapeutic relevance of morpholine in kinase targeting but diverges in core structure .
Alkoxy and Trifluoromethyl Variants
- 4-Butoxy Analog (G620-0599) : The butoxy group increases molecular weight (476.57 vs. ~442.44) and lipophilicity (logP ~3.5 vs. ~2.8 estimated for the target), which may affect membrane permeability and bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
